7,11-Dimethyldodeca-1,6,10-triene
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Overview
Description
7,11-Dimethyldodeca-1,6,10-triene is an organic compound with the molecular formula C15H24. It is a triene, meaning it contains three double bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor, which undergoes enzymatic dephosphorylation to yield the desired triene . Another method involves the catalytic hydrogenation of farnesol, followed by dehydration to form the triene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process often includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation and dehydration steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,11-Dimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,11-Dimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7,11-Dimethyldodeca-4,6,10-trien-3-one (Methylpseudoionone): This compound has a similar structure but contains a ketone group, which gives it different chemical properties and applications.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate: This ester derivative has different reactivity and is used in different applications compared to 7,11-Dimethyldodeca-1,6,10-triene.
Uniqueness: this compound is unique due to its role as a pheromone and its involvement in various biosynthetic pathways. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
220385-07-9 |
---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
7,11-dimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3 |
InChI Key |
CTGNZDBBUKMRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCCC=C)C)C |
Origin of Product |
United States |
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